3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 245.27 g/mol. This compound features a unique structure that includes both an isoxazole and a methoxy-benzaldehyde moiety, which contributes to its potential biological activities and applications in scientific research. It is primarily utilized in pharmacological studies and has garnered attention for its role as a lead compound in the development of inhibitors targeting specific proteins.
This compound can be classified under organic compounds, specifically as an aromatic aldehyde with heterocyclic characteristics due to the presence of the isoxazole ring. It is often sourced from specialized chemical suppliers for research purposes, particularly in the fields of medicinal chemistry and pharmacology. The compound has been studied for its structure-activity relationships, indicating its significance in drug design and development.
The synthesis of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The structure of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde can be represented as follows:
The structural formula can be depicted as:
This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios.
The compound can undergo various chemical reactions typical for aldehydes and heterocycles:
Understanding these reactions is crucial for modifying the compound for specific applications in drug development or material science.
The mechanism of action for 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde typically involves its interaction with biological targets such as proteins or enzymes. In studies focusing on cancer therapeutics, this compound has been shown to inhibit specific pathways involved in tumor growth.
Molecular docking studies reveal that the isoxazole moiety mimics certain biological motifs, facilitating interactions with target proteins through hydrogen bonding and hydrophobic interactions.
Relevant data from thermal gravimetric analysis indicates that the compound maintains stability up to certain temperatures before decomposition occurs .
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde has several scientific applications:
Isoxazole—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity and structural adaptability. This motif serves as a critical pharmacophore in numerous U.S. Food and Drug Administration-approved drugs, including the antibiotic sulfisoxazole, the anti-inflammatory valdecoxib, and the monoamine oxidase inhibitor isocarboxazid [4] [7]. The isoxazole ring’s electron-rich aromatic system facilitates π-π stacking interactions with biological targets, while its metabolic stability enhances pharmacokinetic profiles [4]. Notably, the weak N–O bond enables selective ring cleavage under biological conditions, permitting strategic in situ modifications for prodrug activation [4].
Recent synthetic advances have expanded the accessibility of functionalized isoxazole derivatives. Transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques now enable efficient construction of complex architectures like triazole-isoxazole peptides [4]. These methodologies underpin the development of compounds targeting antimicrobial resistance (AMR), which causes approximately 4.95 million annual deaths globally [7]. Isoxazole derivatives exhibit broad-spectrum activity against drug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, by disrupting essential bacterial enzymes or cell wall synthesis [7] [9].
Table 1: Molecular Properties of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde
Property | Value | |
---|---|---|
CAS Registry Number | 887679-08-5 | |
Molecular Formula | C₁₄H₁₅NO₃ | |
Molecular Weight | 245.28 g/mol | |
IUPAC Name | 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxybenzaldehyde | |
Lipophilicity (LogP) | 2.05 | [1] [6] |
The 3,5-dimethylisoxazole subunit confers distinct advantages in drug design, combining steric protection of the heterocyclic core with optimized hydrophobic interactions. Methyl groups at the 3- and 5-positions enhance metabolic stability by shielding the N–O bond from enzymatic reduction while maintaining planarity for target engagement [4] . This substituent pattern creates a pseudo-aromatic system with electron-donating effects that strengthen hydrogen-bonding capabilities—particularly through the isoxazole nitrogen, which forms critical contacts with residues like ASN140 in bromodomain-containing protein 4 (BRD4) [5] .
These properties underpin the therapeutic efficacy of 3,5-dimethylisoxazole derivatives in oncology. Bivalent inhibitors featuring this motif demonstrate nanomolar affinity for BRD4 bromodomains by simultaneously engaging both acetyl-lysine recognition sites. Compound 22 (incorporating 3,5-dimethylisoxazole) exhibited exceptional activity against colorectal carcinoma cells (HCT116 IC₅₀ = 162 nM), achieving a 20-fold potency increase over monovalent analogs through enhanced protein binding . Similarly, derivatives targeting bromodomain and extraterminal domain proteins suppressed proliferation in multiple myeloma cells (U266 IC₅₀ = 2.1 μM) by downregulating oncogenes like c-MYC and inducing G0/G1 cell cycle arrest [5].
Table 2: Bioactivity of 3,5-Dimethylisoxazole Derivatives in Drug Development
Application | Compound | Key Biological Activity | Reference |
---|---|---|---|
Anticancer (BRD4 inhibitor) | Dimeric derivative 22 | HCT116 IC₅₀ = 162 nM; tumor suppression rate = 56.1% | |
Anticancer (BET inhibitor) | Compound 39 | BRD4(BD1) IC₅₀ = 0.003 μM; U266 antiproliferation IC₅₀ = 2.1 μM | [5] |
Antimicrobial | Schiff-base hybrid A20 | Broad-spectrum activity against Gram-positive bacteria | [7] |
Antitubercular | Compound M1 | Inhibits Mycobacterium tuberculosis FadD32 enzyme | [9] |
The benzyl-linked variant 3-(3,5-dimethylisoxazol-4-ylmethyl)-4-methoxy-benzaldehyde exploits these privileges through its lipophilic benzyl bridge, which enhances membrane permeability (LogP = 2.05) [6]. The para-methoxybenzaldehyde moiety provides a synthetic handle for Schiff base formation, enabling generation of antimicrobial hybrids like A20—identified as the most potent derivative against Gram-positive pathogens through molecular docking and density functional theory studies [7].
The strategic fusion of benzaldehyde and isoxazole pharmacophores has evolved through three distinct phases, driven by escalating resistance to conventional therapeutics. Initial explorations (2000–2010) focused on simple ether-linked hybrids like 4-(3,5-dimethylisoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde for antimicrobial applications [6]. These early compounds demonstrated moderate bioactivity but established critical structure-activity relationship principles: 1) The isoxazole methyl group enhances target affinity; 2) Methoxy substituents on the benzaldehyde ring improve pharmacokinetic properties [6] [7].
The second wave (2011–2020) leveraged the aldehyde group for covalent target engagement. Schiff base formation generated imine-linked hybrids exhibiting dual antimicrobial/antioxidant activities, with electron-withdrawing groups on the aniline component boosting potency against methicillin-resistant Staphylococcus aureus [7]. Concurrently, antitubercular applications emerged through compounds like 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), which inhibits Mycobacterium tuberculosis FadD32—a fatty acyl-AMP ligase essential for mycolic acid biosynthesis [9]. Transcriptomics revealed M1’s ability to dysregulate cell wall synthesis genes, reducing bacterial burden in murine granulomas [9].
Recent innovations (2021–present) target epigenetic regulators in oncology. Incorporating 3-(3,5-dimethylisoxazol-4-ylmethyl)-4-methoxy-benzaldehyde into bivalent BRD4 inhibitors yielded picomolar binders with in vivo efficacy. These dimers tether two isoxazole headgroups via flexible linkers, enabling simultaneous engagement of both bromodomains—a strategy that enhances residence time and selectivity [5] . The compound’s aldehyde group remains available for further derivatization, positioning it as a versatile intermediate for next-generation targeted therapies addressing antimicrobial resistance and oncology indications.
Synthetic Evolution Highlights:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5